molecular formula C24H25NO5 B2881492 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2287289-53-4

8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2881492
CAS No.: 2287289-53-4
M. Wt: 407.466
InChI Key: RKLZWEDAJUCTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a fluoren-9-ylmethoxycarbonyl group attached to a spirocyclic framework, which includes an oxazaspiro ring and a carboxylic acid moiety. The presence of the fluoren-9-ylmethoxycarbonyl group makes it particularly useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. This can be achieved through a series of cyclization reactions, often using strong bases or acids to promote ring formation. The fluoren-9-ylmethoxycarbonyl group is then introduced through a carbonylation reaction, where a suitable precursor is reacted with a carbonyl source under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The fluoren-9-ylmethoxycarbonyl group is particularly reactive towards nucleophiles, making it useful in substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of azides or nitriles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a protecting group in peptide synthesis, where the fluoren-9-ylmethoxycarbonyl group can be selectively removed to expose reactive sites.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism by which 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluoren-9-ylmethoxycarbonyl group can bind to enzymes or receptors, modulating their activity. The spirocyclic core may interact with cellular components, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

  • Fmoc-protected amino acids: These compounds also feature the fluoren-9-ylmethoxycarbonyl group and are widely used in peptide synthesis.

  • Spirocyclic compounds: Other spirocyclic structures with different functional groups can exhibit similar biological activities.

Uniqueness: The uniqueness of 8-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid lies in its combination of the fluoren-9-ylmethoxycarbonyl group with the spirocyclic framework, which provides distinct chemical and biological properties compared to other compounds.

Properties

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-22(27)16-13-24(30-14-16)9-11-25(12-10-24)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLZWEDAJUCTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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